5-(2-Aminoethyl)picolinonitrile
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Overview
Description
5-(2-Aminoethyl)picolinonitrile is a chemical compound that belongs to the class of picolinonitriles It is characterized by the presence of an aminoethyl group attached to the pyridine ring, which is further substituted with a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminoethyl)picolinonitrile can be achieved through several methods. One common approach involves the reaction of 2-picolinonitrile with ethylenediamine under specific conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. One such method includes the oxidative ammonolysis of 2-picoline in the presence of a vanadium-titanium oxide catalyst. This process is carried out in a flow-type reactor at temperatures ranging from 330°C to 370°C, with a contact time of 1-2 seconds .
Chemical Reactions Analysis
Types of Reactions
5-(2-Aminoethyl)picolinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The aminoethyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and selenium dioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Amines and other reduced forms.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
5-(2-Aminoethyl)picolinonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 5-(2-Aminoethyl)picolinonitrile involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
5-Alkylamino-2-(phthalimidoalkyl)-1,3-oxazole-4-carbonitriles: These compounds share structural similarities with 5-(2-Aminoethyl)picolinonitrile and exhibit similar chemical reactivity.
3-Hydroxy-4-substituted picolinonitriles: These compounds are also derivatives of picolinonitrile and have comparable synthetic routes and applications.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its aminoethyl group provides additional sites for chemical modification, making it a versatile intermediate in synthetic chemistry.
Properties
CAS No. |
1060812-29-4 |
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Molecular Formula |
C8H9N3 |
Molecular Weight |
147.18 g/mol |
IUPAC Name |
5-(2-aminoethyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C8H9N3/c9-4-3-7-1-2-8(5-10)11-6-7/h1-2,6H,3-4,9H2 |
InChI Key |
KJCJIYNETMHGMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1CCN)C#N |
Origin of Product |
United States |
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